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molecular formula C9H9BrF3NO B8432840 3-[(3-Bromophenyl)amino]-1,1,1-trifluoro2-propanol

3-[(3-Bromophenyl)amino]-1,1,1-trifluoro2-propanol

Cat. No. B8432840
M. Wt: 284.07 g/mol
InChI Key: YMNKIUWLMIUEEB-UHFFFAOYSA-N
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Patent
US06458803B1

Procedure details

EX-633A) 3-Bromoaniline (2.15 g, 12.5 mmol) and 1,1,1-trifluoro-2,3-epoxypropane (1.0 g, 8.9 mmol) were placed in a sealed vial, heated to 70° C. and stirred for 1 h under an atmosphere of nitrogen. The crude product was CH2CH2:hexane (2:1) to give 2.11 g (84%) of the desired 3-[(3-bromophenyl)amino]-1,1,1-trifluoro-2-propanol product as a light amber oil, 98% pure by HPLC analysis. MS m/z=284/286 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CH2CH2 hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[F:9][C:10]([F:15])([F:14])[CH:11]1[O:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:12][CH:11]([OH:13])[C:10]([F:15])([F:14])[F:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1CO1)(F)F
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
CH2CH2 hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NCC(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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